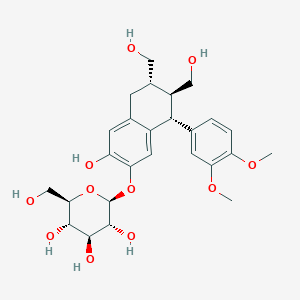
SargentodosideC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SargentodosideC is a naturally occurring compound found in certain plant species. It belongs to the class of glycosides, which are molecules consisting of a sugar moiety bound to a non-sugar moiety. This compound has garnered significant interest due to its potential therapeutic properties and its role in various biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of SargentodosideC typically involves the extraction from plant sources followed by purification processes. The extraction is usually performed using solvents such as methanol or ethanol. The crude extract is then subjected to chromatographic techniques to isolate this compound.
In a laboratory setting, the synthesis of this compound can be achieved through glycosylation reactions. This involves the reaction of a sugar donor with an acceptor molecule in the presence of a catalyst. Common catalysts used in these reactions include Lewis acids such as boron trifluoride etherate.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant materials. The process begins with the harvesting of the plant, followed by drying and grinding. The ground material is then subjected to solvent extraction, and the extract is concentrated. Purification is achieved through techniques such as high-performance liquid chromatography (HPLC) to obtain pure this compound.
Análisis De Reacciones Químicas
Types of Reactions
SargentodosideC undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of this compound can yield alcohol derivatives.
Substitution: The glycosidic bond in this compound can be cleaved and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acidic or basic conditions can facilitate the cleavage and substitution of the glycosidic bond.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as alcohols, aldehydes, and substituted glycosides.
Aplicaciones Científicas De Investigación
SargentodosideC has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the stability of glycosidic bonds.
Biology: this compound is studied for its role in plant metabolism and its potential as a natural insecticide.
Medicine: Research has shown that this compound exhibits anti-inflammatory, antioxidant, and anticancer properties, making it a candidate for drug development.
Industry: It is used in the formulation of natural health products and cosmetics due to its bioactive properties.
Mecanismo De Acción
The mechanism of action of SargentodosideC involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways involved in inflammation, oxidative stress, and cell proliferation. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, thereby reducing inflammation. Additionally, it can scavenge free radicals, providing antioxidant protection to cells.
Comparación Con Compuestos Similares
SargentodosideC can be compared with other glycosides such as:
Saponins: Like this compound, saponins are glycosides with potential therapeutic properties. saponins are known for their surfactant properties and are used in detergents and foaming agents.
Flavonoid Glycosides: These compounds also exhibit antioxidant and anti-inflammatory properties but differ in their chemical structure and specific biological activities.
Cardiac Glycosides: These are used in the treatment of heart conditions and have a different mechanism of action compared to this compound.
Propiedades
Fórmula molecular |
C26H34O11 |
|---|---|
Peso molecular |
522.5 g/mol |
Nombre IUPAC |
(2S,3R,4S,5S,6R)-2-[[(6S,7S,8R)-8-(3,4-dimethoxyphenyl)-3-hydroxy-6,7-bis(hydroxymethyl)-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H34O11/c1-34-18-4-3-12(7-20(18)35-2)22-15-8-19(17(30)6-13(15)5-14(9-27)16(22)10-28)36-26-25(33)24(32)23(31)21(11-29)37-26/h3-4,6-8,14,16,21-33H,5,9-11H2,1-2H3/t14-,16-,21-,22-,23-,24+,25-,26-/m1/s1 |
Clave InChI |
DECMJXFDJXTUNS-PBJGOBETSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H](CC3=CC(=C(C=C23)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)CO)CO)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C2C(C(CC3=CC(=C(C=C23)OC4C(C(C(C(O4)CO)O)O)O)O)CO)CO)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(5-Methyloxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13069695.png)
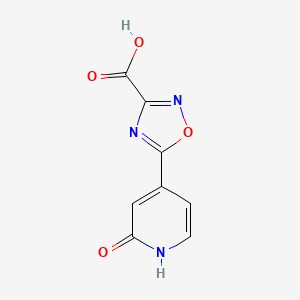
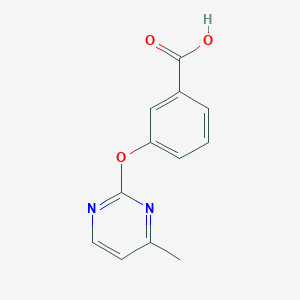
![5-[(2-Hydroxypropyl)amino]pyridine-2-carbonitrile](/img/structure/B13069706.png)

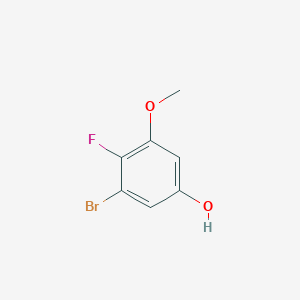
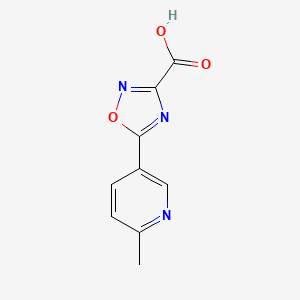


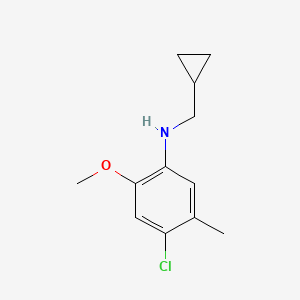
![2-Cyclobutyl-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13069753.png)
![2-{6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B13069755.png)
![1-[(Oxan-4-yloxy)methyl]-1H-pyrazol-4-amine](/img/structure/B13069763.png)
![6-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13069771.png)
